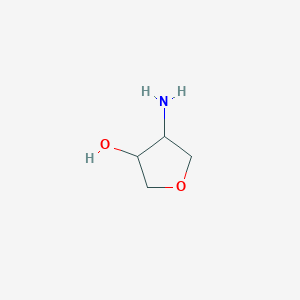

4-Aminotetrahydrofuran-3-ol

Description

Contextualizing 4-Aminotetrahydrofuran-3-ol within Heterocyclic Chemistry

This compound is a heterocyclic organic compound. Its structure consists of a five-membered saturated ring containing an oxygen atom, which defines it as a tetrahydrofuran (B95107) (THF). cymitquimica.com The ring is substituted with an amino group (-NH₂) at the 4-position and a hydroxyl group (-OH) at the 3-position. This arrangement of functional groups on the tetrahydrofuran scaffold makes it a chiral molecule, meaning it can exist in different stereoisomeric forms. The presence of both an amine and an alcohol functionality categorizes it as an amino alcohol. The hydrochloride salt form of the compound is often used in research to improve its stability and solubility in polar solvents. cymitquimica.com

Significance of Amino Alcohol Motifs in Organic and Medicinal Chemistry

The amino alcohol motif is a critically important structural unit in the fields of organic and medicinal chemistry. alfa-chemistry.com This structural feature is present in a wide array of natural products, pharmaceuticals, and other biologically active molecules. alfa-chemistry.com For instance, numerous FDA-approved drugs incorporate the amino alcohol moiety. semanticscholar.org In organic synthesis, chiral amino alcohols are highly valued as versatile building blocks and as chiral auxiliaries or ligands in asymmetric catalysis, which is the synthesis of specific stereoisomers of a chiral product. semanticscholar.org The functional groups of amino alcohols can form hydrogen bonds and other interactions with biological targets like enzymes and receptors, which is key to their pharmacological activity.

Overview of Tetrahydrofuran Scaffolds in Drug Discovery

The tetrahydrofuran (THF) ring is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic drugs with diverse biological activities. cymitquimica.comsigmaaldrich.com Saturated oxygen heterocycles like THF are key components in many medicinally relevant compounds. cymitquimica.com The THF moiety's importance is due to its ability to provide a defined three-dimensional structure that can interact with biological macromolecules. ambeed.com This scaffold is found in compounds developed as antiviral (including HIV protease inhibitors), anticancer, and antibacterial agents. ambeed.com The substitution pattern on the THF ring can be varied to fine-tune the pharmacological properties of a drug candidate. ambeed.com

Chemical and Physical Properties

The properties of this compound and its common variants are summarized below. The specific stereochemistry (the spatial arrangement of the atoms) can significantly influence the compound's biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|---|

| This compound | 144870-96-2 | C₄H₉NO₂ | 103.12 | Mixture of stereoisomers or unspecified |

| trans-4-Aminotetrahydrofuran-3-ol | 190792-70-2 | C₄H₉NO₂ | 103.12 | trans relative configuration |

| trans-4-Aminotetrahydrofuran-3-ol hydrochloride | 215940-96-8 | C₄H₁₀ClNO₂ | 139.58 | trans relative configuration |

| cis-4-Aminotetrahydrofuran-3-ol hydrochloride | 352534-77-1 | C₄H₁₀ClNO₂ | 139.58 | cis relative configuration |

| (3S,4R)-4-Aminotetrahydrofuran-3-ol | 153610-14-1 | C₄H₉NO₂ | 103.12 | (3S,4R) absolute configuration |

| (3R,4S)-4-Aminotetrahydrofuran-3-ol | 190792-70-2 | C₄H₉NO₂ | 103.12 | (3R,4S) absolute configuration |

Detailed Research Findings

Synthesis Methods

The synthesis of this compound, particularly its specific stereoisomers, is an area of active research. Several strategies have been developed to access this valuable building block.

Asymmetric Reduction: Chiral versions of the compound can be synthesized through the asymmetric reduction of a ketone precursor, 4-ketotetrahydrofuran-3-ol. This method often employs catalysts like the Corey-Bakshi-Shibata (CBS) catalyst to achieve high enantiomeric excess.

Reductive Amination: This two-step approach involves reacting a tetrahydrofuran-3-one precursor with an amine source, such as ammonium (B1175870) acetate, to form an imine, which is then reduced to yield the desired amino alcohol.

Aldol-Type Reactions: The tetrahydrofuran backbone can be constructed using aldol (B89426) condensation reactions. For instance, an aromatic aldehyde can react with a precursor under basic conditions, followed by cyclization and subsequent chemical modifications to introduce the amino group.

Biocatalysis and Enzymatic Resolution: Enzymes, such as lipases and aminotransferases, are used to produce specific stereoisomers of this compound. These biocatalytic methods are valued for their high stereoselectivity and environmentally friendly reaction conditions.

Mitsunobu Reaction: A stereoselective synthesis of a derivative, 4(5)-[(2S, 3S)-3-Aminotetrahydrofuran-2-yl)imidazole, has been achieved using a modified Mitsunobu cyclization, starting from L-methionine. semanticscholar.org

Applications in Research and Synthesis

Due to its defined structure and functional groups, this compound is a versatile intermediate used in the synthesis of more complex molecules for pharmaceutical research.

Chiral Building Block: It is primarily utilized as a chiral building block for the synthesis of biologically active molecules. Its stereoisomers, such as the trans and cis forms, can lead to compounds with distinct biological profiles due to different binding affinities with receptors and enzymes.

CNS-Targeting Agents: The scaffold serves as an intermediate in the synthesis of compounds targeting the central nervous system. For example, it has been used in the development of novel antidepressants.

Immunomodulators: A notable application is in the synthesis of novel TLR7/8 agonist payloads, which are important for the development of immunotherapeutic agents.

Antiviral and Anticancer Research: The compound is a precursor for potential antiviral and anticancer agents. For example, derivatives have been investigated for their cytotoxic effects on cancer cell lines.

Enzyme Interaction Studies: Researchers use this compound to study enzyme-substrate interactions. For instance, it has been investigated as a potential inhibitor of enzymes implicated in cancer.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440608 | |

| Record name | 4-Aminotetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144870-96-2, 330975-13-8 | |

| Record name | 4-Aminotetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4S)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminotetrahydrofuran 3 Ol and Its Derivatives

Established Synthetic Routes to the Tetrahydrofuran (B95107) Ring System

The construction of the tetrahydrofuran ring is a pivotal step in the synthesis of these molecules. Various established methods have been developed, often leveraging the inherent chirality of readily available starting materials or employing sophisticated asymmetric catalytic systems.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes abundant, enantiomerically pure natural products as starting materials to construct complex chiral molecules. wikipedia.org This strategy is advantageous as it transfers the existing chirality of the starting material to the final product, often simplifying the synthetic route. wikipedia.org

Natural amino acids and sugars are excellent chiral precursors for the synthesis of tetrahydrofuran derivatives.

L-Aspartic Acid: A synthetic method starting from L-aspartic acid has been reported to produce (S)-3-aminotetrahydrofuran hydrochloride through a six-step process involving acylation, esterification, reduction, cyclization, hydrolysis, and salification. This approach benefits from inexpensive and readily available starting materials, a simple process, and mild reaction conditions, making it suitable for industrial-scale production. google.com

L-Methionine: Methionine-derived sulfonium (B1226848) salts can undergo an aldol-type reaction to form tetrahydrofuran amino acids. This process is believed to proceed through the formation of an ester enolate that reacts with an aldehyde, followed by intramolecular substitution. csic.es

L-Serine: L-serine has been utilized as a starting material in the multi-step synthesis of complex molecules containing the tetrahydrofuran moiety, such as biselide A. mdpi.comresearchgate.net The synthesis involves several steps to build the necessary carbon skeleton and effect the cyclization to form the tetrahydrofuran ring. mdpi.com

D-Ribose and Deoxyribose: Carbohydrates like D-ribose are valuable chiral precursors. A method involving the selective dehydration of D-ribose using a hydrazone-based strategy has been developed to form chiral tetrahydrofurans without the need for protecting groups. nih.gov This methodology has been extended to other reducing sugars as well. nih.gov Similarly, 2-deoxy-D-ribose can be converted to trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid derivatives through a multi-step sequence. nih.govscispace.com

The following table summarizes the use of natural precursors in the synthesis of tetrahydrofuran derivatives:

| Natural Precursor | Synthetic Target/Intermediate | Key Transformation(s) | Reference(s) |

| L-Aspartic Acid | (S)-3-Aminotetrahydrofuran hydrochloride | Acylation, esterification, reduction, cyclization, hydrolysis, salification | google.com |

| L-Methionine | Tetrahydrofuran amino acids | Aldol-type reaction of sulfonium salt | csic.es |

| L-Serine | Tetrahydrofuran moiety of biselide A | Multi-step synthesis including microwave-assisted cyclization | mdpi.comresearchgate.net |

| D-Ribose | Chiral Tetrahydrofurans | Hydrazone-based selective dehydration | nih.gov |

| 2-Deoxy-D-ribose | trans-(2S,3S)-3-Aminotetrahydrofuran-2-carboxylic acid | 11-step reaction sequence | nih.gov |

Monosaccharide derivatives, such as isopropylidene-protected sugars, serve as effective starting points for tetrahydrofuran synthesis. For instance, the tetrahydrofuranyl ring of plakortone L has been synthesized via a [3+2] annulation reaction between isopropylidene-protected D-arabinose and a protected methallyl alcohol in the presence of a Lewis acid. mdpi.com

While direct synthesis of 4-aminotetrahydrofuran-3-ol from pentono-δ-lactones is not extensively detailed in the provided context, the general principle of using lactones as precursors for heterocyclic synthesis is well-established. For example, chiral building blocks have been synthesized from pantolactones. researchgate.net

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a powerful alternative to the chiral pool approach, creating chiral molecules from achiral or racemic precursors through the use of chiral catalysts or reagents. smolecule.com

Catalytic asymmetric hydrogenation is a highly efficient method for producing chiral compounds. ajchem-b.com This technique is particularly useful for the synthesis of chiral alcohols and amines. ajchem-b.commdpi.com

One of the most common methods for synthesizing this compound involves the asymmetric catalytic hydrogenation of a prochiral 4-ketotetrahydrofuran precursor. This reaction typically employs transition metal catalysts, such as those based on rhodium or iridium, with chiral ligands to achieve high enantioselectivity. ajchem-b.comnih.gov For example, the asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones using a palladium catalyst has been developed to construct chiral trans-4-substituted 3-alkoxycarbonylbutyrolactone derivatives with high enantioselectivities. dicp.ac.cn

The table below highlights key aspects of catalytic asymmetric hydrogenation in the synthesis of tetrahydrofuran derivatives:

| Catalyst System | Substrate Type | Product | Enantioselectivity | Reference(s) |

| Rhodium-Segphos complex | Prochiral olefins and aldehydes | Chiral amino compounds | High | nih.gov |

| Palladium catalyst | 4-Substituted 3-alkoxycarbonylfuran-2(5H)-ones | Chiral trans-4-substituted 3-alkoxycarbonylbutyrolactones | Up to 95% ee | dicp.ac.cn |

| Iridium catalysts | Prochiral ketones | Chiral alcohols | Up to 98% ee | mdpi.com |

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are pivotal in establishing the core tetrahydrofuran structure with defined stereochemistry.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a variety of heterocyclic compounds, including substituted tetrahydrofurans. researchgate.net This reaction typically involves the use of ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to facilitate the formation of a cyclic alkene from a diene precursor. researchgate.netrsc.org The resulting unsaturated ring can then be further functionalized to yield the desired aminotetrahydrofuran derivative. For instance, a strategy involving a sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi reaction has been employed to construct a library of tetrahydrofuran-containing macrolides. rsc.org Iron-catalyzed ring-closing C-O/C-O metathesis of aliphatic ethers also provides a route to substituted tetrahydrofurans. ethz.ch

Intramolecular Cyclization: Intramolecular cyclization of functionalized acyclic precursors is a common and effective method for synthesizing tetrahydrofuran rings.

Gold-Catalyzed Cyclization: Gold catalysts can activate alkynes towards intramolecular nucleophilic attack by a hydroxyl group, leading to the formation of substituted tetrahydrofurans. For example, 3-aminopent-4-yn-1-ols can undergo a gold-catalyzed intramolecular cyclization to produce 2-arylidene-3-aminotetrahydrofurans. researchgate.net

Rhodium-Catalyzed Aminoetherification: A mild, rhodium-catalyzed method has been developed for the synthesis of cyclic unprotected N-Me and N-H 2,3-aminoethers through a domino reaction involving olefin aziridination and subsequent aziridine (B145994) ring-opening. nih.govrsc.org This approach is applicable to the stereocontrolled synthesis of various 2,3-disubstituted aminoether O-heterocyclic scaffolds, including tetrahydrofurans. nih.govrsc.org

Palladium-Catalyzed Oxy- and Aminoalkynylation: Palladium(0)-catalyzed intramolecular oxy- and aminoalkynylation of unactivated olefins provides access to tetrahydrofuran and pyrrolidine (B122466) heterocycles with high diastereoselectivity. researchgate.net

Oxidative Cyclization: The oxidative cyclization of tertiary pentenol derivatives using a Co(nmp)2 catalyst can produce 2,5,5-trisubstituted tetrahydrofuran rings. researchgate.net

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a crucial aspect of organic synthesis, allowing for the conversion of one functional group into another. scribd.comic.ac.ukkccollege.ac.in This is particularly important in the synthesis of complex molecules like this compound, where the desired amino and hydroxyl groups may not be present in the initial cyclization product.

Common FGI strategies include:

Oxidation and Reduction: Alcohols can be oxidized to ketones or aldehydes, and conversely, carbonyl compounds can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). ic.ac.uksolubilityofthings.com

Nucleophilic Substitution: An alkyl halide can be converted to an alcohol via nucleophilic substitution with a hydroxide (B78521) ion. solubilityofthings.com The conversion of alcohols to good leaving groups, such as sulfonates (mesylates, tosylates), facilitates subsequent nucleophilic substitution to introduce other functionalities. ub.edu

Reductive Amination: A ketone or aldehyde can be converted to an amine through the formation of an imine or enamine, followed by reduction.

For the synthesis of this compound, a key FGI is the introduction of the amino group. This can be achieved through methods such as the reduction of an azide (B81097) or a nitro group, or via reductive amination of a corresponding ketone.

Synthesis of Specific Stereoisomers

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the synthesis of specific stereoisomers (cis-, trans-, enantiomers, and diastereomers) is of significant interest.

Diastereoselective Synthesis: Diastereoselective methods aim to control the relative stereochemistry of the amino and hydroxyl groups.

A diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide to an appropriate precursor has been successfully applied in the asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids. nih.gov

The reduction of β-enaminoketones can yield diastereomeric mixtures of aminocyclohexanols, with the ratio of cis and trans isomers depending on the reaction conditions. mdpi.com

Palladium-catalyzed aminooxygenation of alkenes has been shown to produce trans-disubstituted tetrahydrofurans as a single diastereomer. umich.edu

Enantioselective Synthesis: Enantioselective approaches are employed to obtain a single enantiomer of the target compound.

Asymmetric Reduction: The asymmetric reduction of 4-ketotetrahydrofuran derivatives using chiral catalysts like Corey-Bakshi-Shibata (CBS) catalysts can produce specific enantiomers with high enantiomeric excess.

Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans oxazolidinones, can induce facial selectivity during key bond-forming reactions.

Enzymatic Resolution: Racemic mixtures of this compound can be resolved using enzymes, such as lipases, which selectively react with one enantiomer, allowing for the separation of the two.

The specific stereoisomers of this compound that have been synthesized include:

(3S,4R)-4-Aminotetrahydrofuran-3-ol bldpharm.com

(3R,4S)-4-Aminotetrahydrofuran-3-ol bldpharm.com

cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acid nih.gov

The cis isomer of this compound has the hydroxyl and amino groups on the same face of the tetrahydrofuran ring, while the trans isomer has them on opposite faces.

Optimization of Reaction Conditions and Yield for Scalability

Transitioning a synthetic route from a laboratory scale to an industrial scale requires careful optimization of reaction conditions to maximize yield, ensure safety, and minimize costs. beilstein-journals.orgprismbiolab.com

Key parameters for optimization include:

Catalyst Loading: Reducing the amount of expensive catalyst needed without compromising reaction efficiency is a primary goal. For example, in asymmetric reductions, catalyst loading of 5–10 mol% is often targeted.

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and ease of purification.

Temperature and Pressure: These parameters are crucial for controlling reaction kinetics and selectivity. Low temperatures often favor stereoselectivity, while higher temperatures and pressures can accelerate reaction rates.

Stoichiometry: Optimizing the ratio of reactants and reagents is essential to minimize waste and by-product formation.

High-Throughput Experimentation (HTE): Modern approaches to optimization often involve HTE, where a large number of reactions are run in parallel under varying conditions to rapidly identify the optimal parameters. beilstein-journals.org

Here is an interactive data table summarizing the optimization of a hypothetical reaction:

| Parameter | Condition A | Condition B | Condition C | Optimal Condition |

|---|---|---|---|---|

| Catalyst | Catalyst X (10 mol%) | Catalyst Y (5 mol%) | Catalyst Z (2 mol%) | Catalyst Y (5 mol%) |

| Solvent | Toluene | Dichloromethane | Tetrahydrofuran | Dichloromethane |

| Temperature | 25°C | 0°C | -20°C | -20°C |

| Yield | 75% | 88% | 95% | 95% |

Chemical Reactivity and Derivatization of 4 Aminotetrahydrofuran 3 Ol

Reactivity of the Amino Group

The primary amino group in 4-Aminotetrahydrofuran-3-ol is a key site for chemical modification. Its nucleophilic character, owing to the lone pair of electrons on the nitrogen atom, allows it to participate in a variety of bond-forming reactions.

Nucleophilic Substitution Reactions

The amino group of this compound is a potent nucleophile, capable of reacting with electrophilic carbon centers. A primary example of this reactivity is its reaction with alkyl halides. In this nucleophilic substitution reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

This reaction typically proceeds via an SN2 mechanism. The initial reaction with an alkyl halide converts the primary amine into a secondary amine. However, the resulting secondary amine is also nucleophilic and can react with another molecule of the alkyl halide. This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. To favor the formation of the mono-alkylated product, a large excess of the amine starting material is typically used.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| This compound | Alkyl Halide (R-X) | 4-(Alkylamino)tetrahydrofuran-3-ol | Mono-alkylation |

| 4-(Alkylamino)tetrahydrofuran-3-ol | Alkyl Halide (R-X) | 4-(Dialkylamino)tetrahydrofuran-3-ol | Di-alkylation |

| 4-(Dialkylamino)tetrahydrofuran-3-ol | Alkyl Halide (R-X) | 4-(Trialkylammonio)tetrahydrofuran-3-ol Halide | Quaternization |

Amidation and Alkylation Reactions

Amidation: The primary amino group readily undergoes acylation when treated with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. This is a fundamental and widely used transformation in organic synthesis. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct. The formation of amides from related amino-tetrahydrofuran structures is a key step in the synthesis of various complex molecules. google.com

Alkylation: As discussed in the previous section, direct alkylation via reaction with alkyl halides is a primary example of leveraging the amino group's reactivity. The process can be controlled to some extent to yield secondary or tertiary amines, which are themselves valuable intermediates for further functionalization.

| Reaction | Reagent | Functional Group Targeted | Product Class |

| Amidation | Acyl Chloride (RCOCl) | Amino Group | N-(3-hydroxytetrahydrofuran-4-yl)amide |

| Amidation | Carboxylic Anhydride ((RCO)₂O) | Amino Group | N-(3-hydroxytetrahydrofuran-4-yl)amide |

| Alkylation | Alkyl Halide (R-X) | Amino Group | Secondary/Tertiary Amine |

Salt Formation and its Influence on Solubility and Stability

The basic nature of the amino group allows this compound to readily form salts upon reaction with various inorganic or organic acids. The formation of hydrochloride salts, for instance, is well-documented for this and related aminotetrahydrofurans. chemicalbook.combldpharm.com Salt formation is a critical strategy employed in pharmaceutical chemistry to modify the physicochemical properties of a molecule.

Influence on Solubility: The conversion of the free base into a salt form generally leads to a dramatic increase in aqueous solubility. The ionic character of the salt allows for more favorable interactions with polar solvents like water, compared to the less polar free base. This enhanced solubility is often crucial for active pharmaceutical ingredients.

Influence on Stability: Salt forms of compounds often exhibit improved stability compared to the free base. They typically have higher melting points and may be less susceptible to degradation under ambient conditions, which simplifies handling, formulation, and storage.

| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |

| Physical State | Often an oil or low-melting solid | Crystalline solid |

| Aqueous Solubility | Low to moderate | High |

| Melting Point | Generally lower | Generally higher |

| Chemical Stability | May be susceptible to oxidation/degradation | Generally more stable |

Reactivity of the Hydroxyl Group

The secondary hydroxyl group on the tetrahydrofuran (B95107) ring provides another avenue for derivatization, participating in reactions characteristic of alcohols.

Oxidation Reactions

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 4-Aminotetrahydrofuran-3-one. This transformation is a common and synthetically useful reaction. The oxidation of the related compound, 3-hydroxytetrahydrofuran, to tetrahydrofuran-3-one demonstrates the feasibility of this reaction on the tetrahydrofuran scaffold. wikipedia.org A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups, such as the amino group. Milder conditions may be required to prevent over-oxidation or side reactions involving the amine.

| Oxidizing Agent | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Low temperature (-78 °C), DCM |

| Dess-Martin periodinane (DMP) | DCM, Room temperature |

Esterification and Etherification Reactions

Esterification (O-Acylation): The hydroxyl group can be converted into an ester through reaction with an acylating agent, such as an acyl chloride or a carboxylic anhydride. mdpi.com This reaction, often catalyzed by a base like pyridine (B92270) or triethylamine, results in the formation of a 4-aminotetrahydrofuran-3-yl ester. This method is widely used for the protection of hydroxyl groups or to modify the biological activity and pharmacokinetic properties of a molecule.

Etherification (O-Alkylation): The formation of an ether linkage at the C3 position is achieved through O-alkylation. For cyclic amino alcohols, selective O-alkylation can be challenging due to the competing N-alkylation of the amino group. However, methods have been developed that favor the formation of the ether. One such method involves the deprotonation of the more acidic hydroxyl group using a strong, non-nucleophilic base, such as an alkali metal alkoxide (e.g., potassium tert-butoxide), to form an alkoxide intermediate. google.com This alkoxide then reacts with an alkyl halide in a nucleophilic substitution reaction to yield the desired ether derivative. google.com

| Reaction | Reagent(s) | Functional Group Targeted | Product Class |

| Esterification | Acetic Anhydride / Pyridine | Hydroxyl Group | Ester |

| Etherification | 1. Potassium tert-butoxide; 2. Alkyl Halide | Hydroxyl Group | Ether |

Ring Stability and Potential Ring-Opening Reactions

The tetrahydrofuran ring is a saturated five-membered oxygen heterocycle. Generally, such rings are thermodynamically stable due to minimal ring strain, unlike their three- and four-membered counterparts (oxiranes and oxetanes). The internal bond angles in the puckered envelope or twist conformations of the THF ring are close to the ideal sp³ tetrahedral angle of 109.5°, resulting in low angle strain. Torsional strain is also minimized in these non-planar conformations.

However, the stability of the THF ring in this compound can be influenced by the presence of the amino and hydroxyl substituents. These functional groups can act as internal nucleophiles or participate in coordination with reagents that facilitate ring cleavage.

Potential pathways for ring-opening include:

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, making it a better leaving group. A subsequent nucleophilic attack can lead to ring cleavage. For instance, treatment with hydrogen halides (HX) could potentially lead to the formation of a halohydrin derivative, although harsh conditions would be required.

Lewis Acid-Mediated Cleavage: Lewis acids can coordinate to the ether oxygen, activating the C-O bond towards scission. Theoretical studies and experimental work on unsubstituted THF have shown that certain frustrated Lewis pairs (FLPs) can effectively cleave the THF ring. nih.govrsc.org For example, intramolecular P/Al-based FLPs have been reported to activate and open the THF ring, a process that is energetically favorable. nih.gov

Reductive Cleavage: Although less common for simple ethers, reagents like diisobutylaluminium hydride (DIBAL-H) or reaction systems involving triethylsilane and a Lewis acid can sometimes effect the reductive opening of THF rings, particularly when activated by adjacent functional groups.

It is important to note that while these reactions are known for the parent tetrahydrofuran or other derivatives, specific studies on the ring-opening of this compound are not widely documented. The presence of the vicinal amino and hydroxyl groups could either stabilize the ring through intramolecular hydrogen bonding or potentially participate in chelation-assisted ring-opening reactions under specific catalytic conditions.

Multi-component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov This approach offers high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. beilstein-journals.org The bifunctional nature of this compound, possessing both a primary amine and a secondary alcohol, makes it an attractive building block for various MCRs.

While specific literature detailing the use of this compound in MCRs is limited, its structure is well-suited for participation in several well-known MCRs, such as the Ugi or Passerini reactions, by providing the amine or alcohol component.

Hypothetical Application in an Ugi-type Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound could serve as the amine component. A hypothetical reaction is illustrated below:

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Resulting Scaffold |

| Benzaldehyde | This compound | tert-Butyl isocyanide | Acetic Acid | α-Acylamino amide derivative incorporating the tetrahydrofuran-3-ol moiety |

This table represents a hypothetical Ugi reaction to illustrate the potential of this compound as a building block in MCRs for generating molecular diversity.

The resulting product would feature a complex scaffold with multiple stereocenters, offering a rapid route to novel chemical entities. The hydroxyl group on the furan (B31954) ring could be further functionalized post-MCR to introduce additional diversity. The ability to vary each of the four components allows for the creation of large combinatorial libraries from this core scaffold. nih.govopenaccessjournals.com Such strategies are central to modern drug discovery and materials science, enabling the efficient exploration of chemical space. nih.govopenaccessjournals.com

Stereochemical Aspects and Chirality in 4 Aminotetrahydrofuran 3 Ol Research

Importance of Stereochemistry in Modulating Biological Activity

The three-dimensional structure of a molecule is paramount in determining its biological function, a principle that is particularly evident in chiral compounds like 4-aminotetrahydrofuran-3-ol. The specific arrangement of the amino and hydroxyl groups on the tetrahydrofuran (B95107) ring gives rise to different stereoisomers, and it is often the case that only one of these isomers is responsible for the desired biological effect. youtube.comresearchgate.net This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

The differential activity of stereoisomers can be attributed to the precise fit required for a molecule to bind to its biological target. An active stereoisomer will have a complementary shape and arrangement of functional groups that allow for optimal interaction with the binding site, leading to a biological response. Conversely, other stereoisomers may bind less effectively or not at all, resulting in reduced or no activity. In some instances, an inactive stereoisomer can even interfere with the activity of the active form or elicit off-target effects.

For derivatives of this compound, the orientation of the amino and hydroxyl substituents is crucial. A change in the stereochemistry at either of the two chiral centers can significantly alter the molecule's ability to form key interactions, such as hydrogen bonds or ionic bonds, with its biological target. Therefore, understanding the stereochemical requirements for biological activity is a fundamental aspect of the research and development of compounds based on the this compound scaffold.

Control of Enantioselectivity and Diastereoselectivity in Synthesis

Given the profound impact of stereochemistry on biological activity, the ability to selectively synthesize a single, desired stereoisomer of this compound is of utmost importance. Synthetic strategies that control both enantioselectivity (the preference for the formation of one enantiomer over the other) and diastereoselectivity (the preference for the formation of one diastereomer over another) are crucial in medicinal chemistry.

Several approaches have been developed for the stereocontrolled synthesis of substituted tetrahydrofurans. These methods often employ chiral starting materials, chiral catalysts, or chiral auxiliaries to direct the formation of specific stereocenters. For instance, asymmetric synthesis can be employed to introduce the chiral centers at positions 3 and 4 of the tetrahydrofuran ring with a high degree of stereochemical control. This can involve reactions such as asymmetric dihydroxylation, aminohydroxylation, or the use of chiral building blocks that already contain the desired stereochemistry.

The choice of synthetic route can be guided by the desired relative (cis/trans) and absolute (R/S) configuration of the amino and hydroxyl groups. For example, a diastereoselective reduction of a suitable ketone precursor could be used to establish the relative stereochemistry of the hydroxyl group, while the stereochemistry of the amino group could be introduced via a stereospecific nucleophilic substitution reaction. The development of such synthetic methods is an active area of research, aiming to provide efficient and scalable routes to enantiomerically pure this compound and its derivatives.

| Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Small amounts of catalyst can generate large quantities of chiral product. |

| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | The stereochemistry of the starting material is transferred to the product. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the desired stereocenter is created. |

| Substrate Control | Existing stereocenters in the substrate influence the stereochemistry of new stereocenters. | Often used in the synthesis of complex molecules with multiple stereocenters. |

Chiral Resolution Techniques for Enantiopure Compounds

When a synthetic route produces a mixture of enantiomers (a racemic mixture), a process known as chiral resolution is required to separate them. Obtaining enantiomerically pure compounds is essential for evaluating the biological activity of each individual stereoisomer and for the development of single-enantiomer drugs.

One of the most common methods for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic mixture of this compound, which contains an amino group, with a chiral acid. The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral acid can be removed to yield the individual, enantiomerically pure forms of this compound.

Another widely used technique is chiral chromatography. In this method, the racemic mixture is passed through a chromatography column that contains a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to move through the column at different rates and thus be separated. This technique can be highly effective for both analytical and preparative-scale separations.

Conformational Analysis of this compound Stereoisomers

The tetrahydrofuran ring is not planar and can adopt a range of non-planar conformations. The two most common conformations are the "envelope" (or "endo") and "twist" (or "half-chair") conformations. The specific conformation adopted by a this compound stereoisomer, and the relative stability of these conformations, is influenced by the steric and electronic interactions between the substituents on the ring.

In the envelope conformation, four of the ring atoms are in a plane, while the fifth atom is out of the plane. In the twist conformation, no four atoms are coplanar. The energy barrier between these conformations is relatively low, meaning that the ring is flexible and can interconvert between different conformations.

The substituents at the 3 and 4 positions, the amino and hydroxyl groups, will have a significant impact on the conformational preferences of the ring. For example, in a cis-stereoisomer, both substituents are on the same face of the ring, which could lead to steric strain and favor a conformation that minimizes this interaction. In a trans-stereoisomer, the substituents are on opposite faces, which may result in a different preferred conformation. Furthermore, intramolecular hydrogen bonding between the amino and hydroxyl groups could also play a role in stabilizing certain conformations. Understanding the conformational landscape of each stereoisomer is important, as the biologically active conformation may not necessarily be the lowest energy conformation in solution.

| Conformation | Description | Key Characteristics |

|---|---|---|

| Envelope (Endo) | Four ring atoms are coplanar, with the fifth atom out of the plane. | Possesses Cs symmetry if substituents are ignored. |

| Twist (Half-Chair) | No four atoms are coplanar. | Possesses C2 symmetry if substituents are ignored. Often of lower energy than the envelope conformation. |

Applications in Medicinal Chemistry and Biological Sciences

4-Aminotetrahydrofuran-3-ol as a Versatile Chiral Building Block in Pharmaceutical Synthesis

The inherent chirality and constrained cyclic nature of this compound make it an attractive starting material for the synthesis of complex molecules with specific three-dimensional orientations. This is particularly advantageous in pharmaceutical chemistry, where the interaction between a drug molecule and its biological target is highly dependent on stereochemistry. The tetrahydrofuran (B95107) ring system serves as a rigid scaffold that can be functionalized to present pharmacophoric groups in a precise spatial arrangement, potentially leading to enhanced potency and selectivity.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of rigid structural elements is a common strategy in the design of peptidomimetics to reduce conformational flexibility and lock the molecule in a bioactive conformation.

The synthesis of such peptidomimetics often involves multi-step sequences. For example, a catalyst-free Ugi three-component reaction has been utilized to produce trisubstituted indoloazepinones, which are conformationally constrained tryptophan analogues researchgate.net. These synthetic strategies highlight the utility of incorporating rigid ring systems, akin to this compound, in the design of novel peptidomimetic structures.

Pharmacological Activities of this compound Derivatives

The structural motif of this compound has been incorporated into a variety of molecules exhibiting a broad spectrum of biological activities. These range from antiviral and anticancer effects to applications in neuropharmacology and enzyme inhibition.

A significant application of this compound derivatives has been in the development of potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the life cycle of the virus, and its inhibition leads to the production of immature, non-infectious viral particles pitt.edu.

Substituted tetrahydrofuran derivatives have been designed and synthesized to function as P2 ligands in nonpeptide HIV-1 protease inhibitors nih.govnih.gov. These ligands are crafted to maximize hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the enzyme's active site nih.govrsc.org. The design of these inhibitors often incorporates a 'backbone binding' strategy, which aims to create robust interactions with the less mutation-prone main chain of the protease, thereby combating drug resistance pitt.edu.

Several of these inhibitors, featuring functionalized tetrahydrofuran moieties, have shown very potent HIV-1 protease inhibitory activity nih.govnih.gov. For example, inhibitor 4a with a C-2(S) allyl and C-5(R) methyl substituent on the tetrahydrofuran ring displayed a Ki value of 0.4 nM against HIV-1 protease nih.gov. X-ray crystallography of an inhibitor-bound HIV-1 protease has provided valuable molecular insights into the interactions between the tetrahydrofuran ligand and the enzyme's active site nih.gov.

Below is a table summarizing the activity of selected HIV-1 protease inhibitors incorporating substituted tetrahydrofuran derivatives.

| Compound | P2-Ligand Substituents | HIV-1 Protease Ki (nM) | Antiviral Activity (Cell-based Assay) |

| 4a | C-2(S) allyl, C-5(R) methyl | 0.4 | Not specified as highly active in this assay |

| Inhibitor 3 | Bicyclic tetrahydropyranyl-tetrahydrofuran | High enzyme affinity | Maintained excellent activity against multi-drug resistant strains |

This table is for illustrative purposes and is based on findings from cited research. nih.gov

The tetrahydrofuran scaffold is also present in compounds investigated for their potential as anticancer agents. Research has explored the synthesis and anti-cancer activities of various substituted tetrahydrofurans.

One study focused on 2,3,5-substituted tetrahydrofurans, specifically 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols nih.gov. These compounds were evaluated against a panel of 59 human tumor cell lines, and four compounds were identified as having significant growth inhibition of tumor cells in specific cell lines nih.gov. For instance, one of the synthesized compounds was found to be particularly effective against the CCRF-CEM and SR cell lines of leukemia nih.gov.

While this research does not directly involve this compound, it establishes the potential of the substituted tetrahydrofuran-3-ol core structure in the development of novel antineoplastic agents. The findings suggest that modifications to the tetrahydrofuran ring can lead to compounds with selective anticancer activity.

The conformationally restricted nature of this compound derivatives makes them suitable candidates for targeting receptors in the central nervous system.

GABA Analogues: As previously mentioned, tetrahydrofuran-based amino acids have been synthesized as conformationally restricted analogues of GABA researchgate.net. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are used as anticonvulsants, sedatives, and anxiolytics wikipedia.org. The synthesis of both cis- and trans-4-aminotetrahydrofuran-2-carboxylic acid demonstrates the potential to create GABA mimetics with defined stereochemistry, which could lead to more selective pharmacological profiles researchgate.net. Unsaturated analogues of GABA, such as trans-4-aminocrotonic acid, have been shown to activate GABAA receptors in extended conformations, while others selectively activate GABAC receptors, highlighting the importance of conformational restriction in achieving receptor subtype selectivity nih.gov.

Alzheimer's Disease: The GABAergic system is implicated in the pathophysiology of Alzheimer's disease. While direct studies on this compound derivatives for Alzheimer's are not prominent in the provided search results, the development of GABA analogues is a relevant therapeutic strategy.

Sigma Receptor Agonists: Sigma receptors are a unique class of proteins in the central nervous system and have been implicated in various physiological functions and disease states nih.gov. Ligands that bind to sigma receptors are being investigated for their potential in treating a range of conditions. While specific derivatives of this compound as sigma receptor agonists were not identified in the search results, the general principle of using conformationally constrained molecules to achieve receptor selectivity is applicable. Various compounds are classified as sigma receptor agonists, such as (+)-pentazocine and PRE-084 nih.govsigmaaldrich.com. Research has shown that sigma-1 receptor agonists can modulate dopamine (B1211576) release and have been studied in the context of learning and memory nih.govnih.gov.

The rigid scaffold of this compound derivatives can also be utilized to design inhibitors of various enzymes involved in other disease processes.

Thrombin and Factor Xa Inhibitors: A patent has described substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides for the prevention and treatment of venous and arterial thrombotic diseases google.com. This suggests a potential application of such scaffolds in targeting coagulation enzymes like thrombin and Factor Xa. Direct inhibitors of Factor Xa are a significant class of anticoagulants nih.gov. While the patent does not specify the exact mechanism, the structural features of these compounds could be amenable to binding the active sites of these serine proteases. For instance, tetrahydroisoquinoline-based Factor Xa inhibitors have been developed, demonstrating the utility of cyclic amine scaffolds in this area nih.gov.

Cholinesterase Inhibitors: Cholinesterase inhibitors are used in the treatment of Alzheimer's disease. A study on 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines, which contain a tetrahydrofuran ring fused to a quinoline (B57606) system, showed that these compounds are competitive inhibitors of acetylcholinesterase nih.gov. Some of these compounds strongly inhibited acetylcholinesterase and exhibited excellent selectivity over butyrylcholinesterase nih.gov. This indicates that the tetrahydrofuran motif can be a key component in the design of selective cholinesterase inhibitors.

The following table provides a summary of the potential enzyme inhibitory applications of tetrahydrofuran derivatives based on the available research.

| Enzyme Target | Relevant Scaffold/Derivative Class | Observed or Potential Activity |

| Thrombin / Factor Xa | 3-Amino-tetrahydrofuran-3-carboxylic acid amides | Potential for prevention and treatment of thrombotic diseases |

| Acetylcholinesterase | 4-Amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines | Competitive and selective inhibition |

This table is for illustrative purposes and is based on findings from cited research. google.comnih.gov

Antimicrobial and Anti-inflammatory Properties

While direct studies on the antimicrobial and anti-inflammatory properties of this compound are not extensively documented in publicly available literature, the broader class of furan (B31954) and tetrahydrofuran derivatives has demonstrated significant potential in these areas. Furan natural derivatives are known to exhibit anti-inflammatory effects through various mechanisms, including the suppression of reactive oxygen species (O₂), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production. nih.gov The biological activity of these compounds is strongly influenced by their molecular structure. nih.gov

In the realm of antimicrobial activity, derivatives of the furanone subclass have been shown to inhibit quorum sensing, a bacterial communication process, thereby disrupting biofilm formation without directly killing the bacteria. nih.gov For instance, halogenated furanones have demonstrated the ability to interfere with N-acylhomoserine lactone (AHL) signaling molecules across different bacterial genera. nih.gov The antimicrobial efficacy of furan derivatives is often linked to the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov

The structural features of these compounds, such as the presence of the furan ring and other aromatic systems, play a crucial role in their biological effects. nih.gov The amino and hydroxyl groups on the this compound moiety provide key points for interaction and derivatization, suggesting that its analogs could be designed to exhibit tailored antimicrobial and anti-inflammatory activities.

Emerging Therapeutic Areas and Unexplored Biological Targets

The aminotetrahydrofuran scaffold is being explored in various emerging therapeutic areas due to its versatility. Substituted thiophene (B33073) compounds, which share some structural similarities with furan derivatives, are recognized as important scaffolds for a wide range of therapeutics, including antitumor, antibacterial, anti-inflammatory, and antiviral agents. mdpi.com This suggests that aminotetrahydrofuran-based compounds could also be investigated for similar applications.

The development of novel compounds containing the thiophene core for applications in materials chemistry and as chemosensors also opens up avenues for the exploration of furan-based analogs in similar non-therapeutic fields. mdpi.com The ability to introduce a variety of substituents onto the tetrahydrofuran ring allows for the fine-tuning of the molecule's properties to interact with a diverse range of biological targets. The exploration of these derivatives against new and challenging biological targets is an active area of research.

Structure-Activity Relationship (SAR) Studies and Molecular Recognition

Elucidating Key Structural Features for Bioactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. wikipedia.org For furan and tetrahydrofuran derivatives, SAR studies have revealed several key features that contribute to their bioactivity. The nature and position of substituents on the furan ring can significantly impact the compound's properties. wikipedia.org For example, in a series of coumarin (B35378) derivatives, which can contain a furan-like ring, O-substitutions were found to be essential for antifungal activity. mdpi.com

Table 1: Key Structural Features and Their Potential Impact on Bioactivity

| Structural Feature | Potential Impact on Bioactivity |

| Amino Group (-NH2) | Acts as a hydrogen bond donor and can be a site for salt formation to improve solubility. |

| Hydroxyl Group (-OH) | Functions as both a hydrogen bond donor and acceptor, contributing to target binding. |

| Tetrahydrofuran Ring | Provides a rigid scaffold that positions the functional groups in a specific spatial orientation. |

| Stereochemistry | The relative and absolute configuration of the amino and hydroxyl groups is crucial for specific molecular recognition by the target. |

| Substituents on the Ring | Can modulate lipophilicity, metabolic stability, and introduce additional interactions with the target protein. |

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions provides detailed insights into how a compound binds to its biological target at the molecular level. For aminotetrahydrofuran scaffolds, the amino and hydroxyl groups are expected to be primary sites for forming hydrogen bonds with amino acid residues in the binding pocket of a protein. For example, in the design of HIV-1 protease inhibitors, polar functionalities on a tetrahydropyranyl-tetrahydrofuran ligand were shown to form unique hydrogen bonds with the backbone atoms of the enzyme. osti.gov

Computational methods such as molecular docking and molecular dynamics simulations are valuable tools for predicting and analyzing these interactions. These techniques can help to visualize the binding mode of a this compound derivative within a protein's active site and identify key interactions that contribute to its affinity.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule and its complex with a biological target. nih.gov This experimental method is invaluable for structure-based drug design, as it offers a precise picture of how a ligand binds, revealing the specific atoms involved in the interaction. nih.gov

While no specific X-ray crystal structures of this compound complexed with a protein target are publicly available, the structures of related tetrahydrofuran-containing inhibitors bound to their targets have provided critical insights for drug development. For instance, high-resolution X-ray structures of HIV-1 protease in complex with inhibitors containing a tetrahydropyranyl-tetrahydrofuran-derived ligand have elucidated the key interactions within the S2-subsite of the enzyme. osti.gov Such structural information is instrumental in guiding the optimization of lead compounds to improve their binding affinity and selectivity. nih.gov

Principles of Drug Design and Optimization for Aminotetrahydrofuran Scaffolds

The design and optimization of drugs based on the aminotetrahydrofuran scaffold follow established principles of medicinal chemistry. The goal is to develop molecules with high potency and selectivity for their intended target, while also possessing favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

A key strategy in drug design is the use of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets with high affinity. unife.it The aminotetrahydrofuran moiety can be considered a component of such scaffolds due to its ability to present functional groups in a well-defined spatial arrangement. unife.it

Optimization of lead compounds often involves iterative cycles of design, synthesis, and biological testing. Techniques such as bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties, can be employed to improve a compound's characteristics. For the aminotetrahydrofuran scaffold, this could involve modifying the amino or hydroxyl groups or introducing substituents on the ring to enhance target interactions or improve metabolic stability.

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Aminotetrahydrofuran-3-ol and verifying its purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques such as HSQC, provides unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For the tetrahydrofuran (B95107) ring protons, the signals are typically found in the range of 3.0 to 4.5 ppm. The protons on the carbons bearing the amino (-NH₂) and hydroxyl (-OH) groups (H3 and H4) are expected to appear as multiplets, with their exact chemical shift and multiplicity depending on the solvent and the stereochemistry (cis or trans). The protons on the other ring carbons (H2 and H5) will also appear as multiplets due to coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, four distinct signals are expected, corresponding to the four carbons of the tetrahydrofuran ring. The carbons attached to the electronegative oxygen, nitrogen, and hydroxyl groups (C2, C3, C4, and C5) will be deshielded and appear at higher chemical shifts, typically in the range of 50-80 ppm.

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. This is particularly useful in complex regions of the spectrum where signals may overlap.

Table 1: Predicted NMR Spectral Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2, H5 | 3.5 - 4.2 (m) | 65 - 75 |

| H3 | 3.8 - 4.5 (m) | 70 - 80 |

| H4 | 3.0 - 3.7 (m) | 50 - 60 |

| -NH₂ | Variable | - |

| -OH | Variable | - |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary depending on the solvent, concentration, and specific stereoisomer.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of this compound.

Standard Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺•). For this compound (C₄H₉NO₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 103.12 g/mol . nih.govchemscene.com Subsequent fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or ammonia (B1221849) (NH₃) from the amino group. Cleavage of the tetrahydrofuran ring can also occur, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The exact mass of this compound (C₄H₉NO₂) is 103.0633 atomic mass units. nih.gov HRMS can distinguish this compound from other molecules with the same nominal mass but different elemental compositions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 103 | [C₄H₉NO₂]⁺• | - |

| 86 | [C₄H₈NO]⁺ | NH₃ |

| 85 | [C₄H₇NO]⁺• | H₂O |

| 73 | [C₃H₅O₂]⁺ | CH₂NH₂ |

| 57 | [C₃H₅O]⁺ | C₂H₄NO |

Note: These are predicted fragmentation patterns. The relative abundance of each fragment will depend on the ionization method and energy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will exhibit characteristic absorption bands for the amine, alcohol, and ether functional groups.

Key expected IR absorption bands include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the tetrahydrofuran ring.

N-H Bend: A band around 1590-1650 cm⁻¹ from the scissoring vibration of the primary amine.

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the C-O-C ether linkage and the C-OH alcohol group.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H Stretch | 3200 - 3600 (Broad) |

| Primary Amine | N-H Stretch | 3300 - 3500 (Medium) |

| Alkane | C-H Stretch | 2850 - 3000 (Strong) |

| Primary Amine | N-H Bend | 1590 - 1650 (Medium) |

| Ether / Alcohol | C-O Stretch | 1000 - 1300 (Strong) |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, quantifying its concentration, and resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) is the most common technique, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after derivatization.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

HPLC is a versatile technique for the analysis and purification of this compound. Due to the polar nature of the molecule, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) modes are often suitable.

Chiral HPLC: Since this compound is a chiral molecule, separating its enantiomers is critical, especially for pharmaceutical applications where different enantiomers can have distinct biological activities. csfarmacie.cz Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for this purpose. nih.govchromatographyonline.comsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds and are effective for resolving molecules with amine and alcohol functional groups. csfarmacie.cz The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the enantiomers.

A general approach for chiral HPLC method development would involve:

Column Selection: Screening various polysaccharide-based chiral columns (e.g., Chiralpak® or Lux® series).

Mobile Phase Optimization: Adjusting the ratio of the non-polar and polar components of the mobile phase to optimize resolution and retention times.

Detection: Using a UV detector, typically at a low wavelength (e.g., 200-220 nm) as the molecule lacks a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet. sigmaaldrich.com To overcome these issues, derivatization is typically required. gcms.czjfda-online.com

Derivatization: The active hydrogens of the amine and hydroxyl groups are replaced with non-polar groups, making the molecule more volatile and thermally stable. sigmaaldrich.com A common derivatization method is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.

The derivatized compound can then be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components of the mixture, and the mass spectrometer provides detection and structural information based on the mass spectrum of the derivatized molecule. The fragmentation pattern of the TMS-derivatized this compound will be different from the underivatized compound and will be dominated by fragments containing the TMS moiety.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis is an indispensable technique for the unambiguous determination of the three-dimensional solid-state structure of "this compound". This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state. For chiral molecules, single-crystal XRD can definitively establish the absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the determination of the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govrsc.orgnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 8.12 |

| c (Å) | 11.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 547.3 |

Other Advanced Analytical Methodologies (e.g., Circular Dichroism for Chiral Analysis)

Circular Dichroism (CD) spectroscopy is a vital tool for the chiral analysis of "this compound" in solution. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration and enantiomeric purity.

The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration of "this compound" can be assigned. This method is particularly useful when single crystals for X-ray diffraction are not available.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|

| 205 | +8500 |

| 220 | -3200 |

| 240 | +1500 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules from first principles. These methods solve, or approximate, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems, including atoms and molecules. sciepub.comsciepub.com It is based on the principle that the properties of a multi-electron system can be determined using the spatially dependent electron density as the fundamental variable, rather than the complex many-electron wave function. sciepub.comsciepub.com DFT is a popular and versatile method in computational chemistry for studying molecular geometry, electronic properties, and reactivity. sciepub.com

In studies of related amino-substituted tetrahydrofuran (B95107) molecules, DFT calculations, specifically using the B3LYP functional with a 6-31G** basis set, have been employed to optimize molecular geometries and analyze electronic properties. sciepub.comsciepub.com Such studies typically examine key reactivity descriptors derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key electronic properties and reactivity descriptors that can be calculated using DFT include:

Total Energy: A measure of the molecule's stability. Adding amino groups to a tetrahydrofuran ring has been shown to decrease the total energy, indicating increased stability. sciepub.comsciepub.com

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily excited, implying higher reactivity.

Global Softness: A measure of a molecule's polarizability and the tendency of its electrons to be delocalized. Studies on amino-tetrahydrofurans indicate that the addition of amino groups increases the molecule's softness compared to the parent tetrahydrofuran ring, suggesting a lower tendency for electrons to escape. sciepub.comsciepub.com

| Descriptor | Definition | Significance in Reactivity Analysis |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of different molecular structures. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular forces, solubility, and interaction with polar environments. |

| Global Softness | The inverse of global hardness, related to the HOMO-LUMO gap. | Indicates the polarizability of the molecule; softer molecules are generally more reactive. sciepub.comsciepub.com |

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT. sciepub.comsciepub.com They follow the same general structure as Hartree-Fock (HF) calculations but introduce approximations and use parameters derived from experimental data or higher-level calculations to simplify the computations. sciepub.comsciepub.com This simplification, which often involves omitting core electrons and some two-electron integrals, allows for the study of larger molecular systems. sciepub.comsciepub.com

The Austin Model 1 (AM1) is a commonly used semi-empirical method. In comparative studies of amino-tetrahydrofuran molecules, AM1 has been used alongside DFT to calculate properties like dipole moment and global softness. sciepub.comsciepub.com While results for these properties show good convergence with those obtained from DFT, semi-empirical methods are generally considered less reliable for calculating total energies. sciepub.comsciepub.com The primary advantage of these methods is their speed, making them suitable for initial explorations of molecular properties before applying more computationally demanding DFT or ab initio techniques. sciepub.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for understanding the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules.

The tetrahydrofuran ring is not planar and can adopt various puckered conformations, typically described as "envelope" and "twist" forms. For a substituted ring like 4-Aminotetrahydrofuran-3-ol, the presence of substituents introduces additional conformational complexity due to their different possible spatial arrangements (axial vs. equatorial).

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. frontiersin.orgmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand (this compound).

Docking Simulation: Using a docking program to explore various possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

Derivatives of this compound could be docked into the active sites of various enzymes, such as protein kinases, which are common targets in cancer therapy. nih.govnih.gov The analysis of these interactions can help predict whether the compound is likely to be an inhibitor and guide the design of more potent analogs.

Many chemical reactions can produce multiple stereoisomers, but often only one is biologically active. Computational chemistry can be a powerful tool for predicting and understanding the stereochemical outcome of a reaction. rsc.orgemich.edu By modeling the reaction mechanism, the energies of the transition states leading to different stereoisomeric products can be calculated.

According to transition state theory, the product that is formed fastest is the one that proceeds through the lowest-energy transition state. Therefore, by comparing the calculated activation energies for the different stereochemical pathways, a prediction can bemade about which stereoisomer will be the major product. This approach is particularly valuable in the synthesis of complex molecules like substituted tetrahydrofurans, where controlling stereochemistry is a significant challenge. emich.edu Computational analysis can provide insights into the factors that govern stereoselectivity, aiding in the rational design of synthetic routes to obtain the desired stereoisomer. rsc.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics provides a powerful lens for the computational analysis of chemical compounds, leveraging computed descriptors to predict their physicochemical and biological properties. For this compound, publicly available databases such as PubChem offer a comprehensive collection of these computed properties, which are fundamental for various theoretical investigations, including Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov